Methyl 4-(((trifluoromethyl)sulfonyl)oxy)-1H-pyrrolo[2,3-c]pyridine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(((trifluoromethyl)sulfonyl)oxy)-1H-pyrrolo[2,3-c]pyridine-5-carboxylate is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a trifluoromethyl group, a sulfonyl group, and a pyrrolo[2,3-c]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(((trifluoromethyl)sulfonyl)oxy)-1H-pyrrolo[2,3-c]pyridine-5-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-c]pyridine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrrolo[2,3-c]pyridine core.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonyl chloride under radical or nucleophilic conditions.
Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with sulfonyl chloride derivatives under basic conditions.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(((trifluoromethyl)sulfonyl)oxy)-1H-pyrrolo[2,3-c]pyridine-5-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the trifluoromethyl or sulfonyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Methyl 4-(((trifluoromethyl)sulfonyl)oxy)-1H-pyrrolo[2,3-c]pyridine-5-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 4-(((trifluoromethyl)sulfonyl)oxy)-1H-pyrrolo[2,3-c]pyridine-5-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes . Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(((trifluoromethyl)sulfonyl)oxy)-1H-pyrrolo[2,3-c]pyridine-5-carboxylate: Similar in structure but with different substituents.
4-((Trifluoromethyl)sulfonyl)oxy-1H-pyrrolo[2,3-c]pyridine-5-carboxylate: Lacks the methyl ester group.
Methyl 4-(((trifluoromethyl)sulfonyl)oxy)-1H-pyrrolo[2,3-c]pyridine-3-carboxylate: Different position of the carboxylate group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound in various applications .
Properties
Molecular Formula |
C10H7F3N2O5S |
---|---|
Molecular Weight |
324.24 g/mol |
IUPAC Name |
methyl 4-(trifluoromethylsulfonyloxy)-1H-pyrrolo[2,3-c]pyridine-5-carboxylate |
InChI |
InChI=1S/C10H7F3N2O5S/c1-19-9(16)7-8(20-21(17,18)10(11,12)13)5-2-3-14-6(5)4-15-7/h2-4,14H,1H3 |
InChI Key |
WKIOIJOXIMJXHC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC=C2C(=C1OS(=O)(=O)C(F)(F)F)C=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.